molecular formula C7H8F2N2O2 B13343770 Ethyl 2,2-difluoro-2-(1H-pyrazol-4-yl)acetate

Ethyl 2,2-difluoro-2-(1H-pyrazol-4-yl)acetate

Cat. No.: B13343770
M. Wt: 190.15 g/mol
InChI Key: UMTZGJQRUAZVKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,2-difluoro-2-(1H-pyrazol-4-yl)acetate is a chemical compound that contains a pyrazole moiety. Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess a wide range of biological activities . This compound is of interest in various fields of scientific research due to its unique molecular structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-2-(1H-pyrazol-4-yl)acetate typically involves the reaction of ethyl difluoroacetate with 4-hydrazinopyrazole under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(1H-pyrazol-4-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications.

Scientific Research Applications

Ethyl 2,2-difluoro-2-(1H-pyrazol-4-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-2-(1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through mechanisms such as hydrogen bonding or cation-π interactions, which influence the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,2-difluoro-2-(1H-pyrazol-4-yl)acetate is unique due to its specific ethyl and difluoroacetate groups, which confer distinct chemical and biological properties compared to other similar compounds. Its unique structure makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.15 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-(1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C7H8F2N2O2/c1-2-13-6(12)7(8,9)5-3-10-11-4-5/h3-4H,2H2,1H3,(H,10,11)

InChI Key

UMTZGJQRUAZVKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CNN=C1)(F)F

Origin of Product

United States

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